(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-11-12-20(17(2)13-16)24(26)23-15-25(18-7-6-8-19(14-18)29-3)21-9-4-5-10-22(21)30(23,27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDENDDBXELKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine derivative class, known for diverse biological activities including antibacterial and anticancer properties. This article explores its biological activity based on recent research findings and case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.52 g/mol. The structure features a benzothiazine core, which is significant for its biological interactions. The presence of methoxy and dimethyl phenyl groups contributes to its lipophilicity, enhancing its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that they act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in parasites such as those causing malaria and leishmaniasis. This mechanism suggests potential applications in treating tropical diseases .
Anticancer Activity
The compound has shown promising anticancer effects in various studies. For instance, derivatives similar to this compound have been evaluated for their cytotoxicity against cancer cell lines. A notable case involved the assessment of a related benzothiazine derivative which exhibited an EC50 value below 10 μM against several cancer types, indicating strong potential for further development in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's ability to disrupt metabolic pathways in parasites and cancer cells highlights its role as an allosteric modulator. Key amino acids involved in these interactions include Ser-14, Leu-17, and Trp-21, which are crucial for binding and subsequent biological effects .
Case Studies
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions utilizing catalysts to enhance yields. Techniques such as refluxing in organic solvents or microwave-assisted synthesis are common practices to improve reaction rates and selectivity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 451.5 g/mol. The presence of methoxy groups enhances its solubility and reactivity, which are crucial for its biological activities and potential applications.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow for various reactions such as oxidation, reduction, and substitution. The compound can undergo:
- Oxidation : Introducing additional functional groups.
- Reduction : Producing derivatives with altered properties.
- Substitution : Replacing specific atoms or groups within the molecule.
Biological Research
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory enzymes.
- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Medical Applications
In medicine, (2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is explored as a potential drug candidate. Its ability to interact with specific molecular targets suggests it could be developed into new pharmaceuticals aimed at treating various diseases.
Industrial Uses
The compound is also relevant in industrial applications. It is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance and durability in these materials.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell walls.
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects revealed that this compound inhibits cyclooxygenase enzymes involved in the inflammatory pathway. This inhibition leads to reduced production of inflammatory mediators such as prostaglandins.
Case Study 3: Anticancer Potential
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The findings suggest that further exploration could lead to its development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Substituents (Benzothiazine Core) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (2,4-Dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Target) | 4-(3-Methoxyphenyl), 2-(2,4-dimethylphenyl) | ~421.45* | Electron-donating methoxy and methyl groups; moderate lipophilicity. |
| (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-(3-Methoxyphenyl), 2-(3,4-dimethoxyphenyl) | ~453.47 | Enhanced solubility due to polar dimethoxy groups; potential for π-π stacking. |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(3,5-Dichlorophenyl), 2-(4-methoxyphenyl) | ~472.34 | Electron-withdrawing Cl groups increase stability; reduced metabolic clearance. |
| 1,1-Dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | 4-(3,4,5-Trimethoxyphenyl), 2-(phenyl) | ~465.50 | High polarity from trimethoxy substituents; potential anticancer activity. |
*Calculated based on formula.
Physicochemical Properties
- Stability : Chlorine substituents in ’s analogue may confer resistance to oxidative degradation compared to methoxy-rich derivatives .
Hypothesized Bioactivity
While direct bioactivity data for these compounds is absent in the provided evidence, structural insights suggest:
- Target Compound: Moderate bioactivity due to balanced lipophilicity and hydrogen-bonding capacity. Potential applications in kinase inhibition (analogous to benzothiazine-based drugs).
- 3,4-Dimethoxy Derivative () : Enhanced solubility may improve bioavailability for central nervous system targets .
- 3,5-Dichloro Derivative () : Possible antimicrobial or antiparasitic activity due to halogenated aryl groups .
Q & A
What spectroscopic and crystallographic techniques are recommended to confirm the molecular structure of this compound?
Answer:
To validate the structure, employ a combination of:
- X-ray crystallography for precise bond lengths, angles, and confirmation of the 1,1-dioxido benzothiazin ring geometry .
- DFT calculations (e.g., B3LYP/6-311++G**) to compare theoretical and experimental structural parameters, resolving discrepancies in electron density distribution .
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions on aromatic rings and methoxy groups .
Table 1: Key Structural Validation Techniques
| Technique | Parameters Analyzed | Reference |
|---|---|---|
| X-ray diffraction | Bond lengths, torsion angles | |
| DFT (B3LYP) | Optimized geometry, vibrational modes | |
| ¹H NMR | Aromatic proton splitting patterns |
How can researchers resolve contradictions between crystallographic data and computational modeling results?
Answer:
Discrepancies often arise from environmental effects (e.g., solid-state packing vs. gas-phase DFT). To address this:
- Perform Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .
- Use solvent-effect corrections in DFT (e.g., PCM model) to simulate solution-phase conditions .
- Validate computational models against multiple experimental datasets (e.g., IR, Raman) to ensure vibrational mode consistency .
What synthetic strategies optimize yield while preserving the 1,1-dioxido benzothiazin ring stability?
Answer:
Key considerations include:
- Reaction temperature control (<80°C) to prevent ring decomposition, as sulfone groups are thermally sensitive .
- Protecting groups for methoxy substituents (e.g., acetyl) during coupling reactions to avoid side reactions .
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to minimize byproducts .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | >85% |
| Solvent | Anhydrous DMF | Reduced hydrolysis |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 90% efficiency |
What in vitro assays are suitable for evaluating anti-inflammatory activity, given structural analogs?
Answer:
Leverage assays aligned with structurally related benzothiazinones:
- COX-2 inhibition assay : Measure IC₅₀ using fluorometric kits (e.g., Cayman Chemical) .
- NF-κB luciferase reporter assay in RAW 264.7 macrophages to assess cytokine suppression .
- ROS scavenging assay (DCFH-DA probe) to quantify antioxidant potential, critical for anti-inflammatory activity .
Table 3: Bioactivity Comparison with Analogs
| Compound | COX-2 IC₅₀ (µM) | NF-κB Inhibition (%) | Reference |
|---|---|---|---|
| Target compound | Pending | Pending | – |
| (2-Hydroxy-3-methoxyphenyl) derivative | 0.45 | 78 |
How should stability studies be designed to mitigate organic degradation during prolonged experiments?
Answer:
- Storage conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation .
- Real-time stability testing : Monitor degradation via HPLC at 0, 6, 12, and 24-hour intervals .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated breakdown .
What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
Answer:
- Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- ANOVA with Tukey’s post-hoc test for multi-group comparisons of cytokine levels .
- Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
How can researchers validate target engagement in cellular assays for this compound?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., COX-2) by measuring protein stability shifts .
- Silencing RNA (siRNA) knockdown : Compare activity in target-deficient vs. wild-type cells to establish mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
